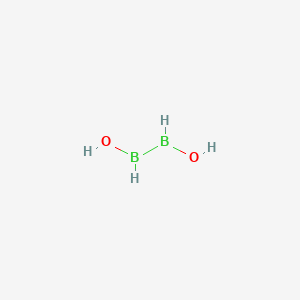![molecular formula C29H35N3O4 B1257317 (E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide](/img/structure/B1257317.png)
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide is a cyclopeptide alkaloid isolated from the bark of Discaria americana . This compound, along with its counterpart Discarene D, was identified through spectroscopic methods, primarily nuclear magnetic resonance spectroscopy . Cyclopeptide alkaloids are known for their complex structures and potential biological activities, making them a subject of interest in natural product chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide involves the isolation of the compound from the bark of Discaria americana . The bark is typically dried and ground before being subjected to extraction using methanol in a Soxhlet apparatus for 12 hours . The resulting methanol extracts are then filtered and concentrated under vacuum to yield the crude residues . Further purification is achieved through chromatographic techniques to isolate this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its structure. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications.
化学反応の分析
Types of Reactions
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide, like other cyclopeptide alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
科学的研究の応用
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide has been studied for its potential biological activities, including antimicrobial and anticancer properties . Its unique structure makes it a valuable compound for research in natural product chemistry and drug discovery. Additionally, cyclopeptide alkaloids like this compound are of interest for their potential use in developing new therapeutic agents.
作用機序
The mechanism of action of (E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide involves its interaction with specific molecular targets and pathways. Cyclopeptide alkaloids are known to interact with cellular membranes and proteins, potentially disrupting cellular processes and leading to biological effects . The exact molecular targets and pathways involved in the action of this compound are still under investigation.
類似化合物との比較
Similar Compounds
Discarene D: Another cyclopeptide alkaloid isolated from Discaria americana.
Myrianthine A: A cyclopeptide alkaloid with similar structural features.
Cyclopeptide Alkaloids from Scutia buxifolia: These compounds share structural similarities with (E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide and have been studied for their antimicrobial activity.
Uniqueness
This compound is unique due to its specific structure and the presence of distinct amino acid residues in its cyclopeptide ring
特性
分子式 |
C29H35N3O4 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC名 |
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide |
InChI |
InChI=1S/C29H35N3O4/c1-19(2)10-15-25(33)32-26-27(22-8-6-5-7-9-22)36-23-13-11-21(12-14-23)16-17-30-28(34)24(18-20(3)4)31-29(26)35/h5-17,19-20,24,26-27H,18H2,1-4H3,(H,30,34)(H,31,35)(H,32,33)/b15-10+,17-16+/t24-,26-,27+/m0/s1 |
InChIキー |
BCKFBSQASKVSKD-LSVUHMDWSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N/C=C/C2=CC=C(C=C2)O[C@@H]([C@@H](C(=O)N1)NC(=O)/C=C/C(C)C)C3=CC=CC=C3 |
正規SMILES |
CC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C=CC(C)C)C3=CC=CC=C3 |
同義語 |
discarene C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Oxo-N-[(3S)-2-oxopyrrolidin-3-YL]dodecanamide](/img/structure/B1257238.png)




![[(1S,3S,5Z,7R,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1257248.png)

![3,5-dimethoxy-N-[1-[oxo(thiophen-2-yl)methyl]-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B1257251.png)



![[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B1257257.png)
